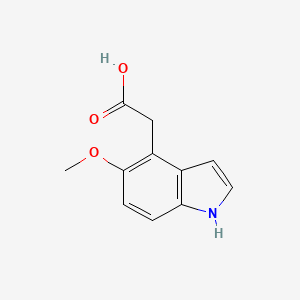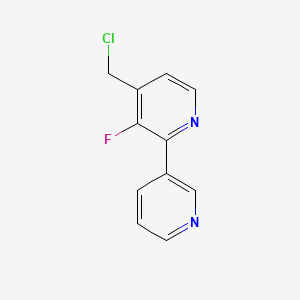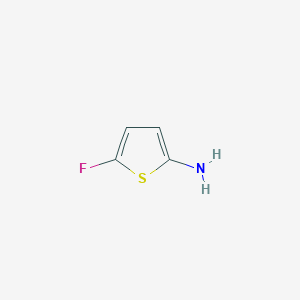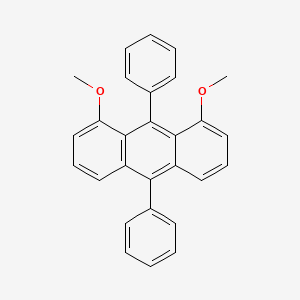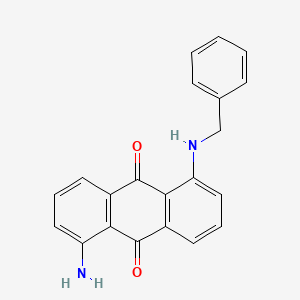![molecular formula C21H16N4O6S3 B13146600 N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide CAS No. 62752-16-3](/img/structure/B13146600.png)
N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound characterized by its triazine core substituted with phenylsulfonyl and benzenesulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the sequential substitution of the chlorides on cyanuric chloride with phenylsulfonyl and benzenesulfonamide groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing sulfonyl groups.
Oxidation and Reduction: The phenylsulfonyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve the use of organic solvents and controlled temperatures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the triazine core, while oxidation reactions may modify the sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism by which N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form strong interactions with amino acid residues, potentially inhibiting enzyme activity or altering protein function. The triazine core provides a stable scaffold that can be modified to enhance these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide: Unique due to its specific substitution pattern on the triazine core.
Other Triazine Derivatives: Compounds with different substituents on the triazine ring, such as alkyl or halogen groups.
Sulfonamide Derivatives: Compounds with sulfonamide groups attached to various aromatic or heterocyclic cores.
Uniqueness
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide is unique due to the combination of phenylsulfonyl and benzenesulfonamide groups on the triazine core, which imparts distinct chemical properties and potential biological activities.
Eigenschaften
CAS-Nummer |
62752-16-3 |
|---|---|
Molekularformel |
C21H16N4O6S3 |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
N-[4,6-bis(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N4O6S3/c26-32(27,16-10-4-1-5-11-16)20-22-19(25-34(30,31)18-14-8-3-9-15-18)23-21(24-20)33(28,29)17-12-6-2-7-13-17/h1-15H,(H,22,23,24,25) |
InChI-Schlüssel |
VBQQKGXCFOEXHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


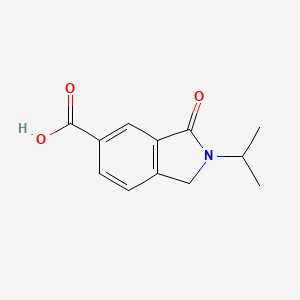
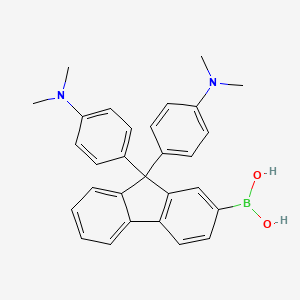
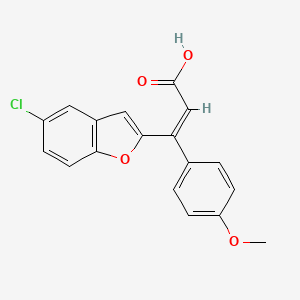
![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
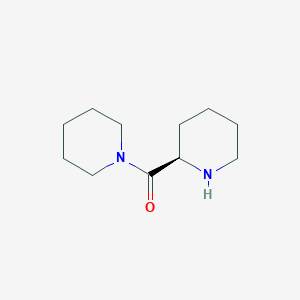

![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
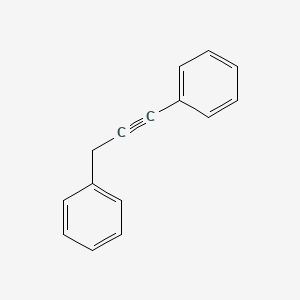
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
